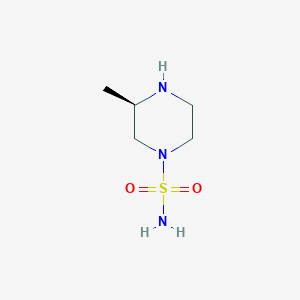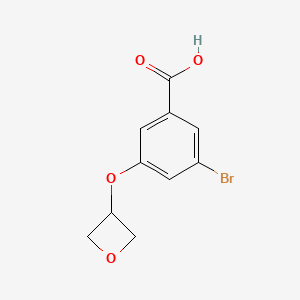
benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is a popular protecting group in organic synthesis, particularly in the field of peptide chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the Fmoc-protected amino acid is then esterified with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Flow Chemistry: This method can be employed to enhance the efficiency and yield of the synthesis.
Automated Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Ester Hydrolysis: The benzyl ester can be hydrolyzed to yield the free carboxylic acid using hydrogenation or acidic conditions.
Substitution Reactions: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Ester Hydrolysis: Hydrogenation using palladium on carbon (Pd/C) or acidic hydrolysis with hydrochloric acid.
Substitution: Various alkylating or acylating agents under basic or acidic conditions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Free Carboxylic Acid: Hydrolysis of the benzyl ester yields the free carboxylic acid.
Substituted Derivatives: Depending on the substituents introduced, various derivatives can be formed.
Aplicaciones Científicas De Investigación
Benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal.
Bioconjugation: The compound can be used to link biomolecules through its reactive functional groups.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound can be used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Protected Amino Acids: These compounds use the tert-butyloxycarbonyl (Boc) group as a protecting group.
Cbz-Protected Amino Acids: These compounds use the benzyloxycarbonyl (Cbz) group as a protecting group.
Uniqueness
Benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate is unique due to the following reasons:
Stability: The Fmoc group is stable under acidic conditions, making it suitable for use in peptide synthesis.
Ease of Removal: The Fmoc group can be removed under mild basic conditions, which is advantageous in multi-step synthesis processes.
Versatility: The compound can participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C26H25NO5 |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate |
InChI |
InChI=1S/C26H25NO5/c28-15-14-24(25(29)31-16-18-8-2-1-3-9-18)27-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24,28H,14-17H2,(H,27,30) |
Clave InChI |
UWNSAAASVHRAAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(CCO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)

![N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)




![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)
![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)


![[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12074561.png)


